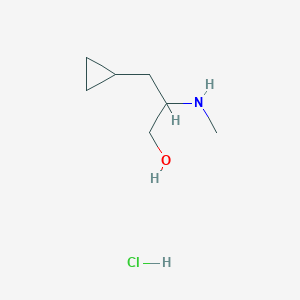
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with similar structures, such as quinoline derivatives, are widely found in nature and utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics . They are present in numerous biological compounds and have shown potential in medicinal chemistry research .
Synthesis Analysis
The synthesis of similar compounds, like 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives, has been reported . Their chemical structure was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like FTIR, 1H and 13C NMR, and mass spectrophotometry .Chemical Reactions Analysis
The chemical reactions of similar compounds depend on the substitution on the heterocyclic pyridine ring . For example, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their specific structure and functional groups . For example, quinolines are polar molecules and less hydrophobic compared to benzene .科学的研究の応用
Antioxidant and Antiradical Activities
Compounds related to 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide have been synthesized and evaluated for their antioxidant and antiradical activities. This research underscores the potential of these compounds in the development of treatments targeting oxidative stress-related diseases. For detailed information, see the study by Bekircan et al. (2008) in Zeitschrift für Naturforschung B (Bekircan et al., 2008).
Anticancer and Antimicrobial Properties
Research has also explored the synthesis of similar oxazole derivatives with a focus on their potential anticancer and antimicrobial properties. The study by Katariya et al. (2021) in the Journal of Molecular Structure highlights these aspects, suggesting the potential use of such compounds in cancer and infectious disease treatments (Katariya, Vennapu, & Shah, 2021).
Hydrogen Bonding and Structural Analysis
The structural characteristics, including hydrogen bonding, of compounds similar to 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide, have been studied. This research, such as the one by Kubicki et al. (2000) in the Journal of Molecular Structure, provides insight into the molecular interactions and stability of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Biological Evaluation
Various studies have focused on the synthesis of related oxazole compounds and their subsequent biological evaluation. For instance, a study by Rahmouni et al. (2016) in Bioorganic Chemistry discusses the synthesis of novel pyrazolopyrimidines derivatives, examining their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-14(17(23)21-9-11-5-7-20-8-6-11)16(22-24-10)15-12(18)3-2-4-13(15)19/h2-8H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYQYHJNOJYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2664227.png)


![2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2664231.png)

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2664233.png)
![N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2664234.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)





![benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2664250.png)